![molecular formula C12H9NO4 B3386939 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbenzoic acid CAS No. 777920-31-7](/img/structure/B3386939.png)
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbenzoic acid
Overview
Description
The compound “4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbenzoic acid” is also known as 4-carboxyphenylmaleimide . It is part of a series of structure determinations on phenylmaleimide derivatives . The compound has a molecular formula of C11H7NO4 .
Synthesis Analysis
The compound and its complexes with methyl-, n-butyl-, phenyl-, benzyl- and octyl-tin have been synthesized and characterized by elemental analysis and spectral studies . The geometry around the tin atom has been deduced from both solid and solution studies .Molecular Structure Analysis
In the molecular structure of the compound, there is a dihedral angle of 45.80 (7) between the planes of the benzene and maleimide rings . The presence of O—H O hydrogen bonding and weak C—H O interactions allows the formation of R3 3(19) edge-connected rings parallel to the (010) plane .Chemical Reactions Analysis
The compound is part of a series of structure determinations on phenylmaleimide derivatives . There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization, where the maleimide can produce the initiating radical species .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H7NO4 and a molecular weight of 217.18 . The structure determination of the compound is part of a series of structure determinations on phenylmaleimide derivatives .Mechanism of Action
properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)-3-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-7-6-8(12(16)17)2-3-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQWADPDINCGPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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